N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride
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Overview
Description
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzo[d]thiazole ring, a pyrazole ring, and a morpholinoethyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound acts as an inhibitor of the COX enzymes, specifically COX-1 and COX-2 . By inhibiting these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . This pathway involves the conversion of arachidonic acid into various eicosanoids, including prostaglandins, by the action of COX enzymes . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins .
Result of Action
The inhibition of the COX enzymes and the subsequent decrease in prostaglandin production result in a reduction of inflammation . This can lead to a decrease in pain and other symptoms associated with inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps, starting with the preparation of the benzo[d]thiazole and pyrazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Its chemical properties might make it useful in the development of new materials or as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride include other benzo[d]thiazole and pyrazole derivatives, such as:
- 2-(5,6-dimethylbenzo[d]thiazol-2-yl)-1H-pyrazole
- 1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide
Uniqueness
What sets this compound apart is its combination of structural features, which may confer unique chemical and biological properties
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S.ClH/c1-14-12-16-18(13-15(14)2)28-20(22-16)25(7-6-24-8-10-27-11-9-24)19(26)17-4-5-21-23(17)3;/h4-5,12-13H,6-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTHINXRUHTZCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=NN4C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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